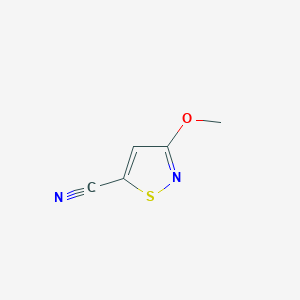![molecular formula C13H9F3N4O B2520926 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarbonitrile CAS No. 320425-05-6](/img/structure/B2520926.png)
2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[1-Methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarbonitrile is a synthetic compound with notable interest due to its unique structural properties. This compound features a pyrazole moiety, known for its biological activities and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarbonitrile typically involves a multi-step reaction process:
Formation of the pyrazole core: : This can be achieved by cyclization of suitable hydrazine derivatives with β-diketones under acidic or basic conditions.
Functionalization with trifluoromethyl group: : The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.
Aldol condensation: : The pyrazole derivative is subjected to an aldol condensation with an appropriate benzaldehyde derivative to form the desired compound.
Industrial Production Methods
Industrial production would involve scaling up the laboratory synthesis with optimizations to improve yield, reduce costs, and ensure safety. Continuous flow reactions and the use of automated systems for precise control of reaction conditions are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to form various oxidized derivatives.
Reduction: : Reduction reactions may lead to the formation of reduced analogs with different functional groups.
Substitution: : Various substitution reactions, especially on the aromatic ring and the pyrazole core, can be performed to introduce new functionalities.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reduction can be performed using hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: : Substitution reactions often use halogenating agents or nucleophilic reagents under specific conditions.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology
Biologically, the compound may show activity as an enzyme inhibitor or receptor modulator, making it a candidate for pharmaceutical research.
Medicine
In medicinal chemistry, it may be explored for its potential therapeutic effects, particularly in targeting specific enzymes or pathways involved in diseases.
Industry
Industrially, the compound's stability and reactivity can be harnessed in materials science and as an intermediate in the production of other chemicals.
Mechanism of Action
The exact mechanism of action depends on its target application. In biological systems, it may interact with specific proteins, altering their function. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyrazole moiety can mimic biological substrates or inhibitors.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: : Similar pyrazole core, differing in substituents.
4-(Trifluoromethyl)benzonitrile: : Shares the trifluoromethyl and benzonitrile components but lacks the pyrazole moiety.
N-(4-cyanophenyl)-1-methyl-5-oxo-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: : Very close structure with slight variations in functional groups.
Uniqueness
The uniqueness of 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarbonitrile lies in its combined structural elements, which confer specific reactivity and potential biological activity not present in simpler or less functionalized analogs.
This compound, with its intriguing structure, holds promise across multiple fields of research and industry. Its synthesis, reactivity, and applications make it a compound worthy of further exploration and study. Anything more specific you'd like to know?
Properties
IUPAC Name |
2-[[2-methyl-3-oxo-5-(trifluoromethyl)-1H-pyrazol-4-yl]methylideneamino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O/c1-20-12(21)9(11(19-20)13(14,15)16)7-18-10-5-3-2-4-8(10)6-17/h2-5,7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAKWUHWNUQLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)C(F)(F)F)C=NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115214 |
Source


|
| Record name | 2-[[[1,5-Dihydro-1-methyl-5-oxo-3-(trifluoromethyl)-4H-pyrazol-4-ylidene]methyl]amino]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320425-05-6 |
Source


|
| Record name | 2-[[[1,5-Dihydro-1-methyl-5-oxo-3-(trifluoromethyl)-4H-pyrazol-4-ylidene]methyl]amino]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2520843.png)



![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-bromobenzamide](/img/structure/B2520851.png)

![2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2520853.png)







